3-Chloro-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Chloro-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5ClF3NO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-chloro-5-(trifluoromethyl)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting amine is sulfonated using chlorosulfonic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways: It may interfere with metabolic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonamide
- 3-(Trifluoromethyl)benzenesulfonamide
- 5-(Trifluoromethyl)benzenesulfonamide
Uniqueness
3-Chloro-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Biological Activity
3-Chloro-5-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its pharmacological relevance. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.
1. Anti-inflammatory Activity
Research has demonstrated that compounds with sulfonamide structures exhibit notable anti-inflammatory effects. For instance, a study reported that derivatives of benzenesulfonamides, including those similar to this compound, showed significant inhibition of carrageenan-induced paw edema in rats. The results indicated that these compounds could reduce inflammation effectively:
Compound | Inhibition (%) at 1 hour | Inhibition (%) at 2 hours | Inhibition (%) at 3 hours |
---|---|---|---|
4a | 94.69 | 89.66 | 87.83 |
4c | 90.00 | 85.00 | 82.00 |
These findings suggest that the sulfonamide moiety plays a critical role in mediating anti-inflammatory responses .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. A study investigated various benzenesulfonamide derivatives against common pathogens, revealing promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 6.72 mg/mL |
S. aureus | 6.63 mg/mL |
Pseudomonas aeruginosa | 7.00 mg/mL |
The compound exhibited strong antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as an antimicrobial agent .
3. Anticancer Activity
In vitro studies have assessed the cytotoxic effects of compounds related to this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |
---|---|---|
HCT-116 | 15 | 10 |
MCF-7 | 20 | 12 |
HeLa | 18 | 11 |
The results indicate that the compound exhibits significant cytotoxicity against cancer cells, comparable to established chemotherapeutics like cisplatin .
Case Studies
Case Study: Synthesis and Evaluation of Anticancer Agents
A study synthesized a series of benzenesulfonamide derivatives, including those with trifluoromethyl groups, to evaluate their anticancer properties against multiple cell lines. The synthesized compounds were tested for their ability to inhibit cell viability using the MTT assay. The results highlighted the structural importance of the trifluoromethyl group in enhancing anticancer activity.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the mechanism by which benzenesulfonamides exert their anti-inflammatory effects. The study showed that these compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDLRWAJGHIRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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